molecular formula C22H24N2O5S B2966940 4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(propan-2-yl)butanamide CAS No. 941924-60-3

4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(propan-2-yl)butanamide

Cat. No.: B2966940
CAS No.: 941924-60-3
M. Wt: 428.5
InChI Key: LHELWIORFXIGFT-UHFFFAOYSA-N
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Description

4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(propan-2-yl)butanamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(propan-2-yl)butanamide typically involves multi-step organic reactions. The starting materials might include anthracene derivatives, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors, continuous flow systems, and stringent quality control measures. The process would be optimized for cost-effectiveness and environmental sustainability, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using oxidizing agents like potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, acids, or bases.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, sulfonamides are often studied for their antimicrobial properties. This compound could be investigated for its potential to inhibit bacterial growth or other biological activities.

Medicine

Medically, sulfonamides have been used as antibiotics. This compound might be explored for its efficacy against specific bacterial strains or other medical applications.

Industry

In industry, this compound could be used in the production of dyes, pigments, or other specialty chemicals. Its stability and reactivity might make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(propan-2-yl)butanamide would depend on its specific applications. In antimicrobial research, it might inhibit bacterial enzymes or interfere with cell wall synthesis. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Used in the treatment of bacterial infections and as an antimalarial agent.

Uniqueness

Compared to these similar compounds, 4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(propan-2-yl)butanamide might offer unique structural features that enhance its reactivity, stability, or biological activity. Its specific applications and advantages would need to be determined through experimental research.

Properties

IUPAC Name

4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-propan-2-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S/c1-14(2)23-20(25)9-6-12-24(3)30(28,29)15-10-11-18-19(13-15)22(27)17-8-5-4-7-16(17)21(18)26/h4-5,7-8,10-11,13-14H,6,9,12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHELWIORFXIGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCCN(C)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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